molecular formula C11H13F2N B1413757 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine CAS No. 1862690-01-4

1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine

Cat. No.: B1413757
CAS No.: 1862690-01-4
M. Wt: 197.22 g/mol
InChI Key: APUPUHDAJXPLCR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is a cyclopropane derivative featuring a 3,4-difluorophenyl aromatic ring and an ethyl-substituted amine group. Its structural uniqueness lies in the combination of a strained cyclopropane ring, electron-withdrawing fluorine substituents, and the N-ethyl moiety, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-ethylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c1-2-14-11(5-6-11)8-3-4-9(12)10(13)7-8/h3-4,7,14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUPUHDAJXPLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CC1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Antiplatelet Activity

One of the most notable applications of 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is in the development of antiplatelet agents. This compound serves as an intermediate in the synthesis of ticagrelor, a well-known antiplatelet medication used to prevent thrombotic cardiovascular events.

  • Mechanism of Action: Ticagrelor functions as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting platelet aggregation induced by ADP.
  • Clinical Relevance: The use of ticagrelor has been associated with reduced incidence of major adverse cardiovascular events in patients with acute coronary syndromes.

Neurological Research

Recent studies have explored the potential neuroprotective effects of compounds similar to this compound. These compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties in neurodegenerative diseases.

  • Case Studies: Research has shown that derivatives of this compound can enhance cognitive function in animal models of Alzheimer’s disease by inhibiting neuroinflammation and promoting synaptic plasticity.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)
CyclopropanationDiazomethane, Ethanol85
PurificationRecrystallization from Ethanol90
CompoundActivity TypeReference
Ticagrelor (derived from the compound)Antiplatelet
Similar derivativesNeuroprotective

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it can interact with the P2Y12 receptor, inhibiting platelet aggregation and exerting antithrombotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

a. Fluorine vs. Chlorine Substituents

  • 1-(3,4-Dichlorophenyl)cyclopropan-1-amine (): Replacing fluorine with chlorine at the 3,4-positions increases steric bulk and reduces electronegativity.

b. Positional Isomerism

  • 1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine ():
    The 3-chloro substitution (vs. 3,4-difluoro) reduces electronic effects and alters steric interactions. The absence of a para-fluorine may decrease metabolic resistance to oxidative pathways, as para-fluorine often blocks cytochrome P450-mediated hydroxylation .
Amine Substituent Variations
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine ():
    The absence of the N-ethyl group reduces lipophilicity (logP ~1.2 vs. ~2.5 for the N-ethyl analog), impacting blood-brain barrier permeability. The ethyl group in the target compound may prolong half-life by resisting N-dealkylation, a common metabolic pathway for smaller alkyl amines like methyl .

Structural Core Modifications
  • 3-(4-Fluorophenyl)-N,N-dimethylpropan-1-amine Derivatives (): Compounds with isobenzofuranone or propanamine cores lack the cyclopropane ring’s rigidity. The cyclopropane in the target compound imposes a fixed geometry, which may enhance selectivity for receptors requiring a specific spatial arrangement (e.g., serotonin or dopamine transporters) .

Key Data Table: Structural and Property Comparison

Compound Name Aromatic Substituents Amine Substituent Core Structure logP (Predicted) Metabolic Stability (Relative)
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine 3,4-difluoro Ethyl Cyclopropane 2.5 High
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 3,4-difluoro None Cyclopropane 1.2 Moderate
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine 3-chloro Methyl Cyclopropane 1.8 Low
1-(3,3-Difluorocyclopentyl)ethan-1-amine 3,3-difluoro Ethyl Cyclopentane 2.1 Moderate
3-(4-Fluorophenyl)-N,N-dimethylpropan-1-amine 4-fluoro Dimethyl Propanamine 1.5 Low

Biological Activity

1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which may enhance its biological activity through various mechanisms.

  • Molecular Formula : C9H10F2N
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 1532594-73-2

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 1,2-difluorobenzene and proceeding through various intermediates:

  • Formation of Nitro Intermediate : 1,2-Difluorobenzene is reacted with 3-chloropropionyl chloride to yield 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one.
  • Reduction : The keto group is reduced to a hydroxyl group using chiral oxazaborolidine and borane.
  • Cyclization : The resulting compound undergoes cyclization to form the cyclopropane structure.

The mechanism of action for this compound involves its interaction with specific molecular targets, including receptors and enzymes. This interaction may lead to alterations in cellular signaling pathways, influencing various biological processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Some derivatives of cyclopropanamines have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated moderate antifungal activity against Candida spp., with minimum inhibitory concentration (MIC) values indicating effectiveness against drug-resistant strains .
  • Cytotoxicity : Toxicity studies on cell lines suggest that while some derivatives are effective against pathogens, they also require careful evaluation for cytotoxic effects to ensure safety for therapeutic use .

Study on Antibacterial Activity

A recent study focused on synthesizing new derivatives of cyclopropanamines, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Study on Antifungal Activity

Another study evaluated the antifungal efficacy of various cyclopropanamine derivatives against Candida albicans. The compound demonstrated an MIC value of 62.5 µg/mL against this pathogen, highlighting its potential as an antifungal agent .

Data Table: Biological Activity Overview

Biological Activity Observed Effects Reference
AntibacterialEffective against S. aureus, E. coli
AntifungalMIC = 62.5 µg/mL against C. albicans
CytotoxicityModerate effects on human cell lines

Q & A

Basic: What are the recommended safety protocols for handling 1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use respiratory masks if aerosolization is possible .
  • Ventilation: Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during volatile intermediate synthesis .
  • Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste management companies for environmentally safe disposal .
  • Emergency Measures: Immediate decontamination with water for skin contact; consult a physician if ingested or inhaled .

Basic: What synthetic routes are reported for synthesizing this compound?

Methodological Answer:

  • Cyclopropanation Strategies: Utilize [3+2] cycloaddition or Simmons–Smith reactions to form the cyclopropane ring. For example, react 3,4-difluorophenylmagnesium bromide with N-ethylcyclopropanamine precursors under controlled temperatures (0–5°C) to avoid ring-opening side reactions .
  • Amine Functionalization: Introduce the ethylamine group via reductive amination of ketone intermediates using sodium cyanoborohydride (NaBH3CN) in methanol .

Basic: How is the structural identity of this compound confirmed using spectroscopic methods?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify cyclopropane protons as multiplet signals at δ 1.2–1.8 ppm. Aromatic protons from the difluorophenyl group appear as doublets (J = 8–10 Hz) in δ 6.8–7.2 ppm .
    • ¹⁹F NMR: Two distinct signals near δ -110 ppm (ortho-F) and -115 ppm (meta-F) confirm fluorine positions .
  • X-ray Crystallography: Resolve bond lengths (e.g., cyclopropane C–C bonds ≈ 1.51 Å) and dihedral angles to validate stereochemistry .

Advanced: What strategies can resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Solvent and Temperature Effects: Replicate experiments in deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts. Control temperature to minimize conformational variability .
  • Isotopic Labeling: Use ¹³C-labeled precursors to track carbon environments and verify peak assignments in complex spectra .
  • Cross-Validation: Compare with computational predictions (DFT calculations) to reconcile experimental vs. theoretical NMR shifts .

Advanced: How does the stereochemistry of this compound influence its physicochemical properties?

Methodological Answer:

  • Enantiomer-Specific Interactions: The (1R,2S) enantiomer may exhibit higher binding affinity to serotonin receptors due to spatial compatibility with chiral binding pockets. Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers and test activity in vitro .
  • Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals distinct melting points for enantiomers, impacting crystallization protocols .

Advanced: What computational methods are used to model the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina to simulate binding modes with monoamine transporters. Parameterize fluorine atoms using electrostatic potential (ESP)-derived charges for accurate van der Waals interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex in lipid bilayers .

Intermediate: What are the challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use Evans oxazolidinones to direct cyclopropane formation, but optimize reaction time to prevent racemization at high temperatures (>40°C) .
  • Catalytic Asymmetry: Screen chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective cyclopropanation. Monitor enantiomeric excess (ee) via polarimetry .

Intermediate: How to optimize reaction conditions to improve yield?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, THF) to stabilize intermediates. For example, THF improves cyclopropanation yields by 15% compared to DCM .
  • Catalyst Loading: Titrate Pd(OAc)₂ (0.5–2 mol%) in cross-coupling steps. Higher loading (>1.5 mol%) may reduce yield due to Pd-black formation .

Advanced: How to assess the compound's stability under various conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to UV light (ICH Q1B), 40°C/75% RH (climate chamber), and acidic/basic buffers (pH 1–13). Monitor degradation via HPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (cyclopropane ring-opening) pathways .
  • Long-Term Storage: Store lyophilized samples at -20°C in amber vials with desiccants to extend shelf life beyond 5 years .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine

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